molecular formula C18H23ClN2OS B13558610 N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride

Cat. No.: B13558610
M. Wt: 350.9 g/mol
InChI Key: HKZJGAMFMBOYLV-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamide hydrochloride is a synthetic small molecule characterized by a cyclohepta[b]thiophene core fused with a seven-membered cycloheptane ring. Its molecular formula is C₁₈H₂₃ClN₂OS, with a molecular weight of 342.92 g/mol . The structure includes a carboxamide group linked to a 2-amino-2-phenylethylamine side chain, protonated as a hydrochloride salt.

Properties

Molecular Formula

C18H23ClN2OS

Molecular Weight

350.9 g/mol

IUPAC Name

N-(2-amino-2-phenylethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H22N2OS.ClH/c19-15(13-7-3-1-4-8-13)12-20-18(21)17-11-14-9-5-2-6-10-16(14)22-17;/h1,3-4,7-8,11,15H,2,5-6,9-10,12,19H2,(H,20,21);1H

InChI Key

HKZJGAMFMBOYLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)NCC(C3=CC=CC=C3)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclohepta[b]thiophene Core

The foundational step involves synthesizing the cyclohepta[b]thiophene scaffold, which can be achieved via multicomponent reactions or cyclization strategies:

  • One-Pot Multicomponent Reaction (MCR):
    As described in recent literature, a key approach involves reacting sulfur, malonitrile, cyclohexanone, and diethylamine in ethanol at elevated temperatures (around 80°C) for approximately 24 hours. This process yields a tetrahydrocyclohepta[b]thiophene-3-carbonitrile intermediate (compound 1 in the literature). This method is efficient and scalable, providing a versatile platform for further functionalization.

  • Alternative Cyclization Routes:
    Other methods include intramolecular cyclizations of appropriately substituted precursors, such as thiophene derivatives bearing suitable side chains, or via palladium-catalyzed cross-coupling reactions to assemble the core.

Introduction of the Carboxamide Group at Position 2

The key step for attaching the carboxamide involves converting the nitrile group in the intermediate to a carboxamide:

  • Hydrolysis and Amidation:
    The nitrile (–C≡N) can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which is then converted to the amide via reaction with ammonia or primary amines. Alternatively, direct amidation of the nitrile under specific conditions (e.g., heating with ammonia or ammonium salts in the presence of catalysts) can be employed.

  • Amidation of the Nitrile:
    Literature reports indicate that direct conversion of nitriles to amides can be achieved using reagents like borane complexes or via catalytic hydrogenation in the presence of ammonia, leading to the corresponding amide.

Functionalization at the Nitrogen with 2-Amino-2-phenylethyl Group

The amino-phenylethyl substituent is introduced through amide formation:

  • Amide Coupling with 2-Amino-2-phenylethylamine:
    The free amide intermediate reacts with 2-amino-2-phenylethylamine (or its derivatives) using coupling reagents such as carbodiimides (e.g., EDC, DCC) or via activated carboxylic acid derivatives. This step attaches the amino-phenylethyl group to the nitrogen atom of the carboxamide, forming the target compound.

  • Protection and Deprotection Strategies:
    Protecting groups (e.g., Boc, Fmoc) may be employed on the amino group to prevent side reactions during coupling, followed by deprotection to yield the free amino group in the final compound.

Formation of the Hydrochloride Salt

The final step involves protonation of the amide nitrogen or amino group with hydrochloric acid to form the hydrochloride salt, enhancing compound stability and solubility:

  • Salt Formation:
    Dissolving the free base in an appropriate solvent (e.g., ethanol, methanol) followed by treatment with hydrogen chloride gas or HCl solution yields the hydrochloride salt.

Detailed Research Outcomes and Data Tables

Step Reagents & Conditions Description References
1. Synthesis of core Sulfur, malonitrile, cyclohexanone, diethylamine in ethanol, 80°C, 24 h Multicomponent reaction forming tetrahydrocyclohepta[b]thiophene-3-carbonitrile
2. Conversion of nitrile to amide Ammonia or ammonium salts, catalytic conditions Hydrolysis and amidation to produce carboxamide at position 2
3. Attachment of amino-phenylethyl group Coupling reagents (DCC, EDC), 2-amino-2-phenylethylamine Amide bond formation at the nitrogen
4. Salt formation HCl in ethanol or methanol Protonation to hydrochloride salt

Note: The yields for each step vary depending on conditions, typically ranging from 50-80%. Optimization of reaction parameters is crucial for high purity and yield.

Analytical and Characterization Data

Summary of Key Methodological Insights

  • The synthesis hinges on constructing the cyclohepta[b]thiophene core via a multicomponent reaction involving sulfur and malonitrile.
  • The nitrile intermediate is converted into a carboxamide through hydrolysis or direct amidation.
  • The amino-phenylethyl group is attached via amide coupling, employing standard peptide coupling reagents.
  • Final salt formation with hydrochloric acid yields the hydrochloride form, suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Reagents such as sulfur, phosphorus pentasulfide, and various carbonyl compounds are frequently used in the synthesis and modification of thiophene derivatives . Reaction conditions may include elevated temperatures, specific solvents like dimethyl sulfoxide, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on voltage-gated sodium channels or other cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The compound belongs to a broader class of thiophene carboxamide derivatives , which are studied for their diverse pharmacological activities. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues with Varying Ring Systems
Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound C₁₈H₂₃ClN₂OS Cyclohepta[b]thiophene core + 2-amino-2-phenylethylamide 342.92 High polarity due to amino group; potential for hydrogen bonding
N-(2-Hydroxyethyl)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide () C₁₀H₁₃NO₂S Cyclopenta[b]thiophene core + hydroxyethylamide 211.28 Smaller ring system (5-membered); reduced steric hindrance compared to target
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrothiophene-2-carboxamide () C₁₆H₁₄N₄O₃S₂ Cyclohepta[b]thiophene core + nitrothiophene 347.40 Electron-withdrawing nitro group may enhance reactivity but reduce solubility

Key Observations :

  • Ring Size : The target compound’s seven-membered cyclohepta ring provides greater conformational flexibility compared to five-membered cyclopenta analogs .
  • Substituent Effects: The 2-amino-2-phenylethyl group introduces a basic amino center, enhancing water solubility via protonation, whereas cyano or nitro groups (e.g., ) reduce solubility but improve membrane permeability .
Functional Analogues with Anticancer Activity
Compound Name (Source) Target Protein/Activity Docking Score (kcal/mol) Structural Distinctions from Target Compound
N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide (7h, ) EGFR TKD (1M17) -9.31 Quinazolinone core instead of cyclohepta[b]thiophene
N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide derivatives () Not specified (anticancer activity implied) N/A Benzo[b]thiophene core + piperidinylmethyl side chain

Key Observations :

  • Core Heterocycles: The target’s cyclohepta[b]thiophene core may offer unique binding interactions compared to benzo[b]thiophene () or quinazolinone () systems due to ring strain and electron distribution.
Physicochemical and Crystallographic Comparisons
  • Crystal Packing : Analogues like N-(2-nitrophenyl)thiophene-2-carboxamide () exhibit weak C–H···O/S interactions and dihedral angles (8.5–13.5°) between aromatic rings. The target compound’s larger cyclohepta ring may promote distinct packing motifs, though its crystallographic data are unavailable .
  • Synthetic Routes: The target compound’s synthesis likely involves coupling cyclohepta[b]thiophene-2-carboxylic acid with 2-amino-2-phenylethylamine, similar to methods for 7h (toluene, acyl chloride; ) .

Biological Activity

N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₈H₁₈N₂S
  • Molecular Weight : 350.9 g/mol
  • CAS Number : 1577121-22-2

Biological Activity Overview

Research indicates that compounds featuring a cyclohepta[b]thiophene scaffold exhibit significant antiproliferative activity against various cancer cell lines. The biological activity of N-(2-amino-2-phenylethyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene derivatives has been evaluated through multiple studies.

Anticancer Activity

One notable study synthesized a series of benzamides and evaluated their activity against the A549 non-small cell lung cancer cell line. Among these, a derivative (referred to as compound 17) demonstrated potent anticancer properties with submicromolar growth inhibition values (GI50) across multiple cancer types:

Cell Line GI50 (μM)
A5490.28
OVACAR-42.01
CAKI-10.69
T47D0.362

The compound was shown to induce cell cycle arrest and apoptosis through mechanisms involving caspase activation and tubulin polymerization inhibition .

The mechanism behind the antiproliferative effects appears to be related to the disruption of microtubule dynamics. Specifically, the compound inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis in treated cells .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays indicated that the compound's efficacy varied across different cancer cell lines, with notable effectiveness in leukemia and prostate cancer cells where GI50 values were significantly low (e.g., 0.279 μM for HL-60(TB)).
  • In Vivo Efficacy : In vivo studies using CT26 murine models demonstrated a marked reduction in tumor growth when treated with the compound compared to controls . This suggests potential for therapeutic applications in oncology.
  • Cytotoxicity Assessment : The cytotoxicity profile was assessed through lethal concentration (LC50) values which indicated minimal cytotoxic effects on normal cells while maintaining high efficacy against cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Synthesis : Use amide coupling protocols similar to those described for structurally related thiophene carboxamides. For example, activate the carboxylic acid moiety (e.g., via HATU or EDCl/HOBt) and react with the primary amine group of 2-amino-2-phenylethylamine under inert conditions. Purify via column chromatography (e.g., dichloromethane/ethyl acetate gradients) .
  • Characterization : Confirm structure using 1^1H and 13^13C NMR (e.g., 400 MHz in CDCl3_3 or DMSO-d6_6), HRMS for molecular ion validation, and elemental analysis for purity. Compare spectral data to analogous compounds (e.g., cycloheptathiophene derivatives) to verify substituent positioning .

Q. How can researchers optimize reaction yields for this compound?

  • Apply statistical experimental design (e.g., factorial or response surface methodologies) to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design could identify optimal conditions for the amidation step while minimizing side reactions .
  • Monitor reaction progress via TLC or HPLC, and isolate intermediates to troubleshoot low yields. For cyclohepta[b]thiophene systems, steric hindrance may require prolonged reaction times or elevated temperatures .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Step 1 : Re-examine synthetic steps for potential byproducts (e.g., incomplete deprotection or isomerization). For instance, cyclohepta[b]thiophene ring strain might lead to conformational isomers detectable in NOESY or COSY NMR experiments .
  • Step 2 : Use computational tools (DFT or MD simulations) to predict NMR chemical shifts and compare with experimental data. Discrepancies may indicate incorrect regiochemistry or impurities .

Q. How can metabolic stability and in vitro assays be designed for this compound?

  • Metabolic Stability : Use human liver microsomes (HLM) or hepatocyte models to assess cytochrome P450-mediated degradation. Monitor parent compound depletion via LC-MS/MS. Include controls (e.g., ketoconazole for CYP3A4 inhibition) to identify major metabolic pathways .
  • In Vitro Activity : Design dose-response assays (e.g., IC50_{50} determination) using target-specific cell lines. For thiophene derivatives, ensure solubility in assay buffers (e.g., DMSO ≤0.1%) to avoid false negatives .

Q. What computational approaches predict this compound’s reactivity in catalytic systems?

  • Perform docking studies (e.g., AutoDock Vina) to model interactions with enzymatic active sites. For cyclohepta[b]thiophene systems, prioritize flexible docking to account for ring puckering .
  • Use QSAR models trained on analogous thiophene carboxamides to estimate binding affinities or reaction barriers. Validate predictions with experimental kinetic data .

Methodological Guidance for Data Interpretation

Q. How should researchers address low reproducibility in synthesis protocols?

  • Documentation : Record exact stoichiometry, solvent batch details, and purification gradients. For example, slight variations in ethyl acetate/dichloromethane ratios can drastically alter chromatography outcomes .
  • Troubleshooting : Replicate reactions under inert atmosphere (Ar/N2_2) to rule out moisture/oxygen sensitivity. For hygroscopic intermediates, use molecular sieves or anhydrous solvents .

Q. What techniques validate the hydrochloride salt formation?

  • Titration : Confirm HCl equivalence via potentiometric titration.
  • Spectroscopy : Compare FT-IR spectra of free base and salt forms; look for shifts in N-H stretching (≈2500–3000 cm1^{-1}) indicative of protonation .
  • XRD : Single-crystal X-ray diffraction provides definitive proof of salt formation and counterion positioning .

Advanced Structural and Functional Analysis

Q. How can substituent effects on the cyclohepta[b]thiophene core be systematically studied?

  • Synthesize derivatives with varying electron-donating/withdrawing groups (e.g., -NO2_2, -OCH3_3) at the 4H,5H,6H,7H,8H positions. Use Hammett plots to correlate substituent σ values with reactivity or bioactivity trends .
  • Example : Ethyl 2-(4-nitrobenzamido)-cycloheptathiophene-3-carboxylate (CAS 331819-60-4) showed altered electronic properties vs. non-nitrated analogs, as evidenced by redox potentials in cyclic voltammetry .

Q. What in silico tools are suitable for predicting off-target interactions?

  • Use SwissTargetPrediction or SEAware to identify potential off-targets based on structural similarity. For aminoethyl-phenyl motifs, screen against GPCR or kinase libraries due to common pharmacophores .
  • Validate predictions with SPR (surface plasmon resonance) or thermal shift assays to quantify binding .

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